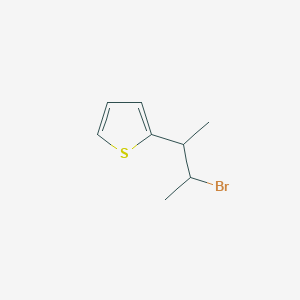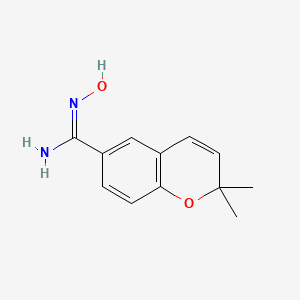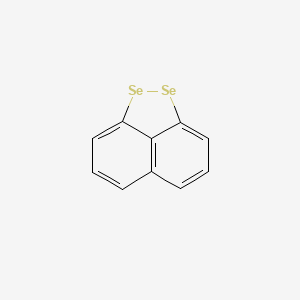
Naphtho(1,8-cd)-1,2-diselenole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-cd)-1,2-diselenole is a heterocyclic compound containing selenium atoms. It is part of a broader class of compounds known as naphthalenes, which are characterized by their fused ring structures. The presence of selenium atoms in the compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-diselenole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of lithiated naphtho(1,8-cd)-1,2-dithiole with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,8-cd)-1,2-diselenole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenium atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Naphtho(1,8-cd)-1,2-diselenole has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex selenium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has shown potential in developing new drugs, particularly for their antioxidant and anticancer properties.
Industry: This compound can be used in the development of advanced materials, such as semiconductors and catalysts
Mécanisme D'action
The mechanism by which Naphtho(1,8-cd)-1,2-diselenole exerts its effects involves interactions with molecular targets and pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho(1,8-cd)-1,2-dithiole: A sulfur analog of Naphtho(1,8-cd)-1,2-diselenole, with similar structural features but different chemical properties due to the presence of sulfur instead of selenium.
Naphtho(2,1-d)oxazoles: Compounds with oxygen and nitrogen atoms in the heterocyclic ring, exhibiting different reactivity and applications compared to selenium-containing compounds.
Uniqueness
This compound is unique due to the presence of selenium atoms, which impart distinct redox properties and biological activities. This makes it particularly valuable in research areas exploring the roles of selenium in health and disease, as well as in the development of advanced materials with specific electronic and catalytic properties .
Propriétés
Numéro CAS |
36579-71-2 |
|---|---|
Formule moléculaire |
C10H6Se2 |
Poids moléculaire |
284.1 g/mol |
Nom IUPAC |
2,3-diselenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6Se2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
Clé InChI |
NRSKRAWCDYQPHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)[Se][Se]C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
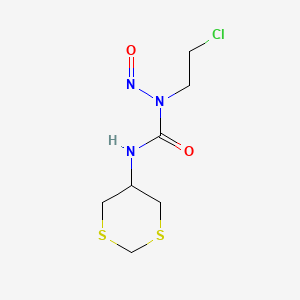
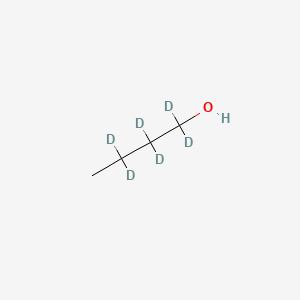
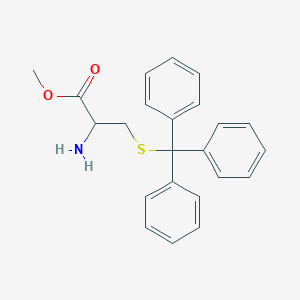
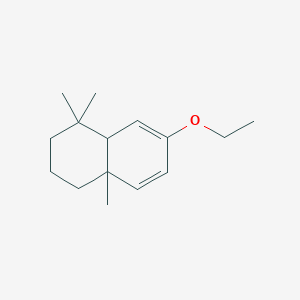
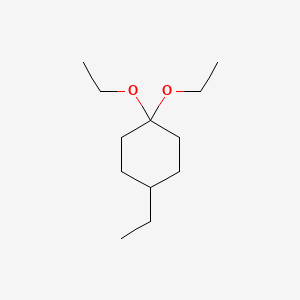
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

